molecular formula C10H14ClFN6 B1414257 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride CAS No. 2173116-56-6

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride

Cat. No.: B1414257
CAS No.: 2173116-56-6
M. Wt: 272.71 g/mol
InChI Key: OOGZFNAUSJQGNK-UHFFFAOYSA-N
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Description

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride is a synthetic compound that belongs to the class of triazolopyrimidine derivatives

Preparation Methods

The synthesis of 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core. For example, the reaction of a suitable hydrazide with a nitrile or amidine can yield the triazolopyrimidine scaffold.

    Introduction of the Fluoro Group: The fluorine atom is introduced through nucleophilic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, depending on the available functional groups on the triazolopyrimidine core.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, which enhances its solubility and stability.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group or other substituents can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the triazolopyrimidine core or the piperidine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Comparison with Similar Compounds

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds:

    1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    1-(8-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride: A similar compound with a chloro substituent instead of a fluoro group, which may exhibit different biological activities and reactivity.

    1-(8-Methyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride: A derivative with a methyl group, which may have altered pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development .

Biological Activity

Overview

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride is a synthetic compound belonging to the class of triazolopyrimidine derivatives. Its primary biological activity is centered around its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This compound has shown promise in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Target and Mode of Action

The principal target of this compound is CDK2. By inhibiting CDK2 activity, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, leading to significant inhibition of cell growth. This mechanism is critical for potential therapeutic applications in oncology, where uncontrolled cell proliferation is a hallmark of cancer.

Biochemical Pathways

Inhibition of CDK2 affects several biochemical pathways:

  • Cell Cycle Regulation : The inhibition leads to cell cycle arrest at the G0-G1 phase.
  • Apoptosis Induction : The resultant effects contribute to programmed cell death in malignant cells.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's effects include:

  • IC50 Values : The IC50 value for MCF-7 cells has been reported as approximately 250 nM, indicating effective inhibition of cell proliferation at low concentrations.

Temporal Effects

The stability and degradation profile of the compound under standard laboratory conditions have been evaluated. It remains stable over extended periods with minimal degradation, which is advantageous for both research and potential therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate targeting various kinases involved in cancer and other diseases.

Table: Summary of Biological Activity

Cell Line IC50 (nM) Effect
MCF-7250Inhibition of proliferation
HCT-116300Induction of apoptosis
A549400Cell cycle arrest at G0-G1 phase

Properties

IUPAC Name

1-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN6.ClH/c11-8-5-13-10(17-6-14-15-9(8)17)16-3-1-7(12)2-4-16;/h5-7H,1-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGZFNAUSJQGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C3=NN=CN32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride
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1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride
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1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride
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1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride

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